Carbovir Monophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

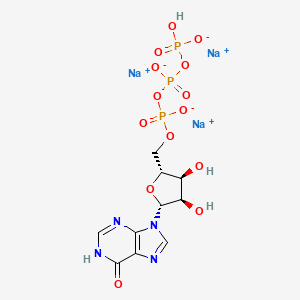

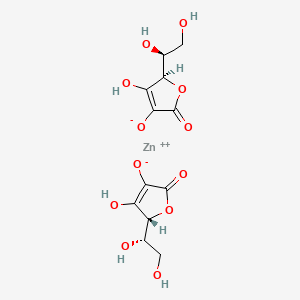

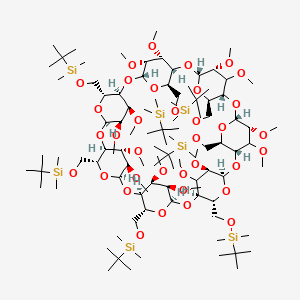

Carbovir Monophosphate is a phosphorylated metabolite of the human immunodeficiency virus inhibitor Carbovir . It is converted from Abacavir 5’-phosphate by the enzyme N6-Methyl-AMP aminohydrolase . It is a white solid with a molecular formula of C11H14N5O5P and a molecular weight of 327.23 .

Synthesis Analysis

Carbovir Monophosphate is synthesized through a series of phosphorylation steps . It is converted from Abacavir 5’-phosphate by the enzyme N6-Methyl-AMP aminohydrolase . The phosphorylation of Carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity .Molecular Structure Analysis

The molecular structure of Carbovir Monophosphate is represented by the formula C11H14N5O5P . The IUPAC name is [4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate .Chemical Reactions Analysis

The phosphorylation of Carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity . Pyruvate kinase, phosphoglycerate kinase, and creatine kinase phosphorylate both enantiomers of Carbovir diphosphate at similar rates .Physical And Chemical Properties Analysis

Carbovir Monophosphate is a white solid . It has a density of 1.76g/cm3 . It has a boiling point of 605.6ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Abacavir Metabolism

Carbovir Monophosphate plays a crucial role in the metabolism of Abacavir, a medication used for the treatment of HIV infection . The activation of Abacavir involves steps of phosphorylation, deamination to yield Carbovir Monophosphate, and further phosphorylation of this compound to yield the triphosphate . This process is essential for the therapeutic action of Abacavir .

Antiviral Nucleoside Analogs

Carbovir Monophosphate is a key intermediate in the synthesis of antiviral nucleoside analogs . These analogs are crucial in the treatment of viral infections, including HIV, hepatitis B, C, and influenza . The synthesis involves the conversion of carbocyclic analogs of nucleosides into the corresponding 5’-monophosphates .

Prodrug Forms of Nucleoside Analogs

The synthesis of prodrug forms of nucleoside analogs, which ensure their penetration into the cell and metabolism to active 5’-triphosphate derivatives, involves Carbovir Monophosphate . This process is vital for the effectiveness of these antiviral drugs .

Phosphoramidate Pronucleotide Technology

The application of pronucleotide (ProTide) technology to the antiviral agent Abacavir has been reported to provide significantly enhanced Carbovir triphosphate levels in HepG2 2.2.15 cells over that of the parent nucleoside . This suggests that Carbovir Monophosphate could be used to improve the efficacy of antiviral treatments .

Inhibition of Viral Replication

Carbovir Monophosphate, as a part of nucleoside analogs, has shown the ability to inhibit the replication of various viruses . This includes SARS-CoV and MERS-CoV, making it a potential candidate for the development of treatments for these diseases .

Excretion from the Body

In addition to its role in drug metabolism and antiviral activity, Carbovir Monophosphate is also involved in the excretion process of Abacavir from the body . Abacavir can be conjugated with glucuronide or oxidized to its 5’-carboxylate derivative, the two major forms in which it is excreted from the body .

Mecanismo De Acción

Target of Action

Carbovir Monophosphate primarily targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) . This enzyme is crucial for the replication of the virus’s genetic material .

Mode of Action

Carbovir Monophosphate, as an analogue of 2’,3’-dideoxyguanosine, interacts with its target by inhibiting the reverse transcriptase enzyme . It is metabolized to Carbovir Triphosphate (CBV-TP), which competes with the endogenous 2’-deoxyguanosine 5’-triphosphate (dGTP) in the viral DNA synthesis process . This competition inhibits the replication of the virus’s genetic material .

Biochemical Pathways

Carbovir Monophosphate is involved in a series of enzymatic phosphorylations. Initially, it is monophosphorylated by adenosine phosphotransferase. Then, a cytosolic enzyme causes deamination of the monophosphate to yield Carbovir Monophosphate. Finally, cellular kinases phosphorylate the compound to yield Carbovir Diphosphate and the active Carbovir Triphosphate .

Pharmacokinetics

Carbovir Monophosphate is extensively metabolized in the liver, with less than 2% excreted as unchanged drug in the urine . The terminal elimination half-life of Carbovir is approximately 1.5 hours . The antiviral effect of Carbovir is due to its intracellular anabolite, Carbovir-Triphosphate (CBV-TP). CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .

Result of Action

The molecular and cellular effects of Carbovir Monophosphate’s action are primarily due to its inhibition of the reverse transcriptase enzyme, which controls the replication of the HIV’s genetic material . This inhibition results in the prevention of the virus’s replication and spread .

Action Environment

The efficacy and stability of Carbovir Monophosphate can be influenced by various environmental factors. For instance, the stereoselectivity of its antiviral activity is determined by the enantiomeric specificity of a series of enzymatic phosphorylations . Additionally, the presence of other antiviral drugs can affect the metabolism of Carbovir Monophosphate .

Safety and Hazards

Propiedades

IUPAC Name |

[4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDRNVIJFVCXOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433559 |

Source

|

| Record name | Carbovir Monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbovir Monophosphate | |

CAS RN |

144490-73-3 |

Source

|

| Record name | Carbovir Monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)